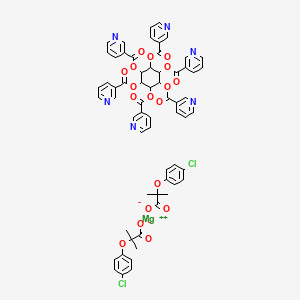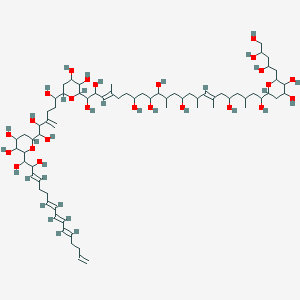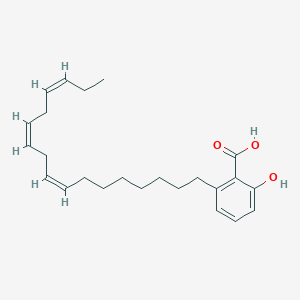
Terpendole K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terpendole K is an organic heteroheptacyclic compound isolated from Albophoma yamanashiensis and has been shown to exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heterooctacyclic compound, an epoxide, a tertiary alcohol and a cyclic acetal.
Scientific Research Applications
Inhibition of Kinesin Eg5
Terpendole E, a derivative of Terpendole K, is notable for its natural product inhibition of kinesin Eg5, a mitotic kinesin critical in cell division (Nagumo et al., 2017). This inhibition suggests potential applications in cancer research and treatment, as targeting Eg5 can disrupt mitotic spindle formation, a crucial step in cell proliferation (Tarui et al., 2014).
Role in Biosynthetic Pathways
Research shows that Terpendole E, a key biosynthetic intermediate of indole-diterpenes, is crucial in the biosynthesis of these compounds in certain fungi. Its production and the genes involved in its synthesis have been a significant focus, shedding light on the broader role of terpenes in natural biosynthetic pathways (Motoyama et al., 2012).
Antibacterial and Antifungal Properties
Terpendole K and its derivatives demonstrate notable antimicrobial properties. For instance, terpendole L exhibits significant antibacterial activity against certain strains, suggesting its potential application in developing new antimicrobial agents (Xu et al., 2019).
Synthesis and Structural Studies
Synthetic approaches to terpendole K and its analogues, including terpendole E, have been explored to better understand their structural properties and potential modifications for therapeutic use. These studies contribute to the field of synthetic chemistry and may pave the way for novel drug development strategies (Churruca et al., 2010).
Potential in Metabolic Engineering
The broader family of terpenes, to which terpendole K belongs, is being explored in metabolic engineering. Efforts are being made to harness yeast and other microorganisms for the production of these compounds, potentially offering a sustainable and efficient method for producing terpenoids like terpendole K at scale (Fischer et al., 2011).
properties
Product Name |
Terpendole K |
|---|---|
Molecular Formula |
C32H39NO5 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(1R,2S,13S,16S,17S,19R,20R,22S,25S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9,27-pentaen-16-ol |
InChI |
InChI=1S/C32H39NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,12,15,18,23-24,26-27,33-34H,11,13-14,16H2,1-6H3/t18-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |
InChI Key |
LUGOSEHTWGECJM-KYKWBTGESA-N |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)C(=CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3=CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



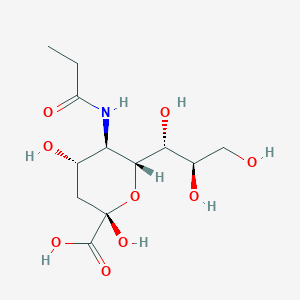
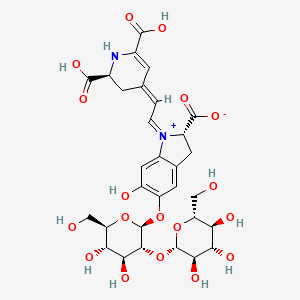

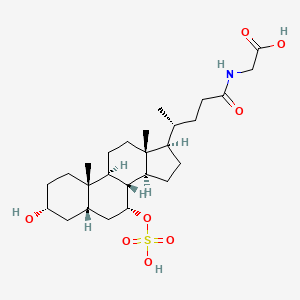
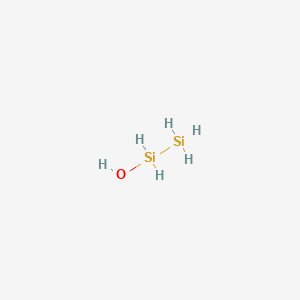
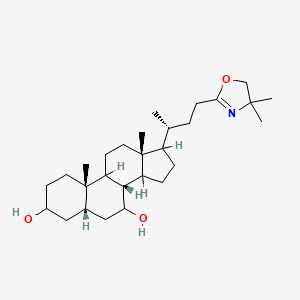
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
